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molecular formula C12H10BrNS B8351760 3-(p-Aminobenzenethioxy)bromobenzene

3-(p-Aminobenzenethioxy)bromobenzene

Cat. No. B8351760
M. Wt: 280.19 g/mol
InChI Key: NSIINFKYIFZHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05516795

Procedure details

To a THF (15 mL) solution of 3-(p-nitrobenzenethioxy)bromobenzene (2.0 g, 6.4 mmol), prepared as in step 1, was added methanol (50 mL) and CuC1 (0.89 g, 99%, 9.0 mmol). The solution was cooled to ~10° C. in an icebath and solid potassium borohydride (1.13 g, 21 mmol) was added in small portions while maintaining the reaction temperature below 20° C. After complete addition of potassium borohydride the icebath was removed. The reaction was judged to be complete after 20 min and was quenched by adding water (40mL) while maintaining the reaction temperature under 20° C. The quenched reaction mixture was filtered through celite and partitioned between ether and water. After separating the layers the aqueous layer was extracted three times with ether. The combined organic layers were washed twice with brine and concentrated to 1/2 the original volume. The solution was treated with decolorizing carbon while drying over MgSO4, filtered through a celite pad, and concentrated in vacuo to give 3-(p-aminobenzenethioxy)bromobenzene (1.81 g, 101%) as a waxy red solid which was carried on without further purification.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
3-(p-nitrobenzenethioxy)bromobenzene
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([S:15][C:16]2[CH:17]=[C:18]([Br:22])[CH:19]=[CH:20][CH:21]=2)=[CH:11][CH:10]=1)([O-])=O.[BH4-].[K+]>CO>[NH2:6][C:9]1[CH:10]=[CH:11][C:12]([S:15][C:16]2[CH:17]=[C:18]([Br:22])[CH:19]=[CH:20][CH:21]=2)=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
3-(p-nitrobenzenethioxy)bromobenzene
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC=1C=C(C=CC1)Br
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
[BH4-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 20° C
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding water (40mL)
CUSTOM
Type
CUSTOM
Details
The quenched reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
After separating the layers the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with ether
WASH
Type
WASH
Details
The combined organic layers were washed twice with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 1/2 the original volume
ADDITION
Type
ADDITION
Details
The solution was treated with decolorizing carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
while drying over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)SC=1C=C(C=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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